

# A Technical Guide to 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

**Cat. No.:** B098569

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a plausible synthetic route, and relevant experimental protocols for biological evaluation.

## Chemical Identity and Properties

The compound commonly known as "**4-Amino-3-cyano-1,2,5,6-tetrahydropyridine**" is systematically named according to IUPAC nomenclature. Its structure is characterized by a partially saturated pyridine ring with an amino group at position 4 and a nitrile group at position 3.<sup>[1]</sup>

IUPAC Name: 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile

Synonyms: **4-Amino-3-cyano-1,2,5,6-tetrahydropyridine**

CAS Number: 15827-80-2<sup>[1]</sup>

## Physicochemical and Predicted Properties

Quantitative data for this specific compound is limited in publicly available literature. The following table summarizes available and predicted properties.

| Property                  | Value                                        | Source                                |
|---------------------------|----------------------------------------------|---------------------------------------|
| Molecular Formula         | C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> | Tyger Scientific[2]                   |
| Molecular Weight          | 123.16 g/mol                                 | Benchchem, Tyger Scientific[1]<br>[2] |
| Density (Predicted)       | 1.1 ± 0.1 g/cm <sup>3</sup>                  | Chemsr[3]                             |
| Boiling Point (Predicted) | 366.4 ± 42.0 °C at 760 mmHg                  | Chemsr[3]                             |
| InChI Key                 | SNDHGRMHEXOIHX-<br>UHFFFAOYSA-N              | Benchchem[1]                          |

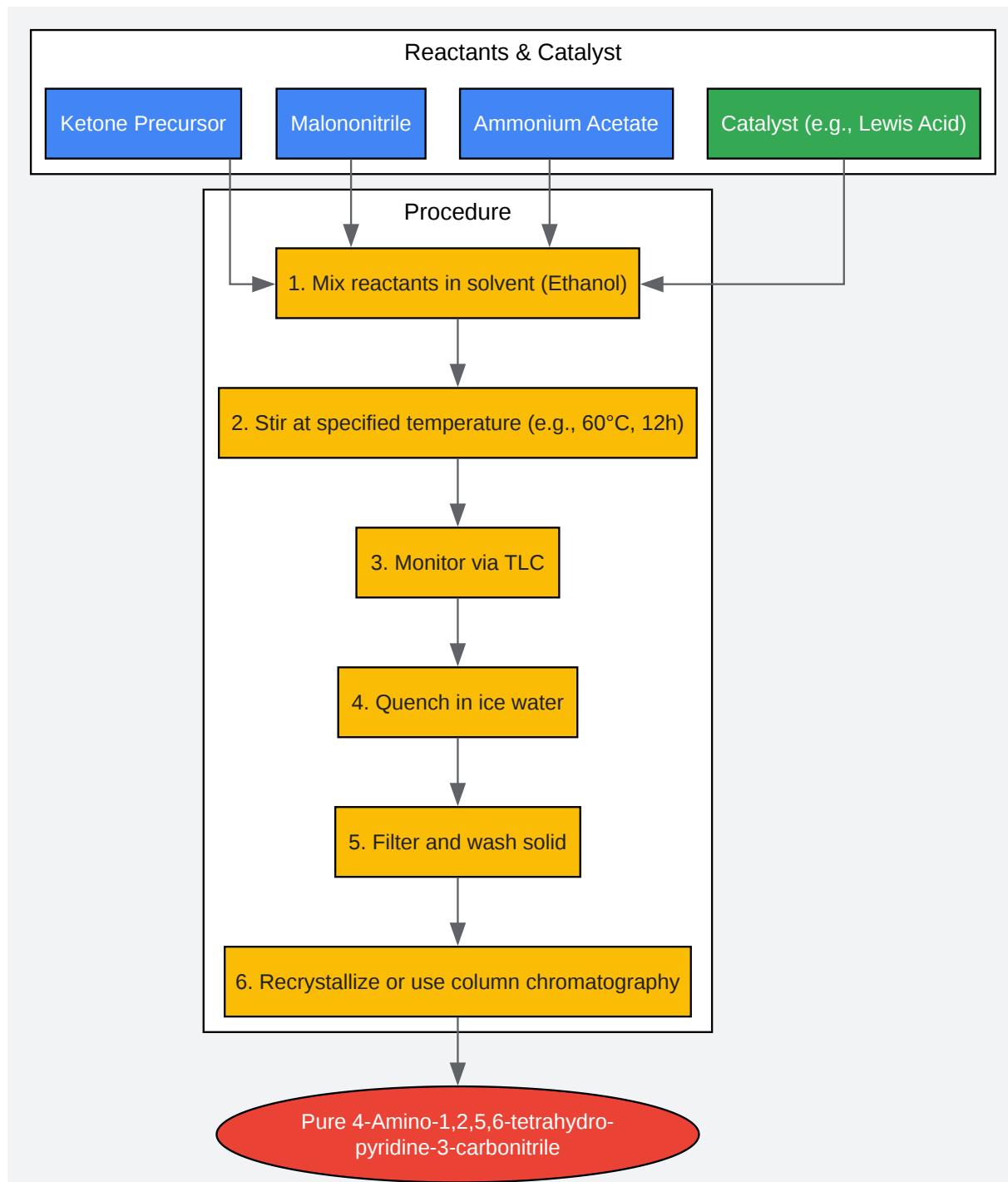
Note: Specific experimental data for properties such as melting point, solubility, and detailed spectroscopic analyses are not readily available in the reviewed literature. Spectroscopic methods like NMR, IR, and Mass Spectrometry are standard for confirming the structure of its derivatives.[1]

## Synthesis and Experimental Protocols

The synthesis of functionalized tetrahydropyridines is often achieved through efficient one-pot multicomponent reactions (MCRs).[1] These reactions are advantageous for creating molecular diversity by combining three or more starting materials in a single step. The general approach involves a series of tandem reactions, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1]

## Plausible Synthetic Protocol via Multicomponent Reaction

While a specific protocol for this exact compound is not detailed in the searched literature, a plausible method can be derived from general MCRs for similar tetrahydropyridine scaffolds. This proposed protocol involves the reaction of an appropriate  $\beta$ -keto nitrile or equivalent, an aldehyde, and an amine source.


Objective: To synthesize 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile.

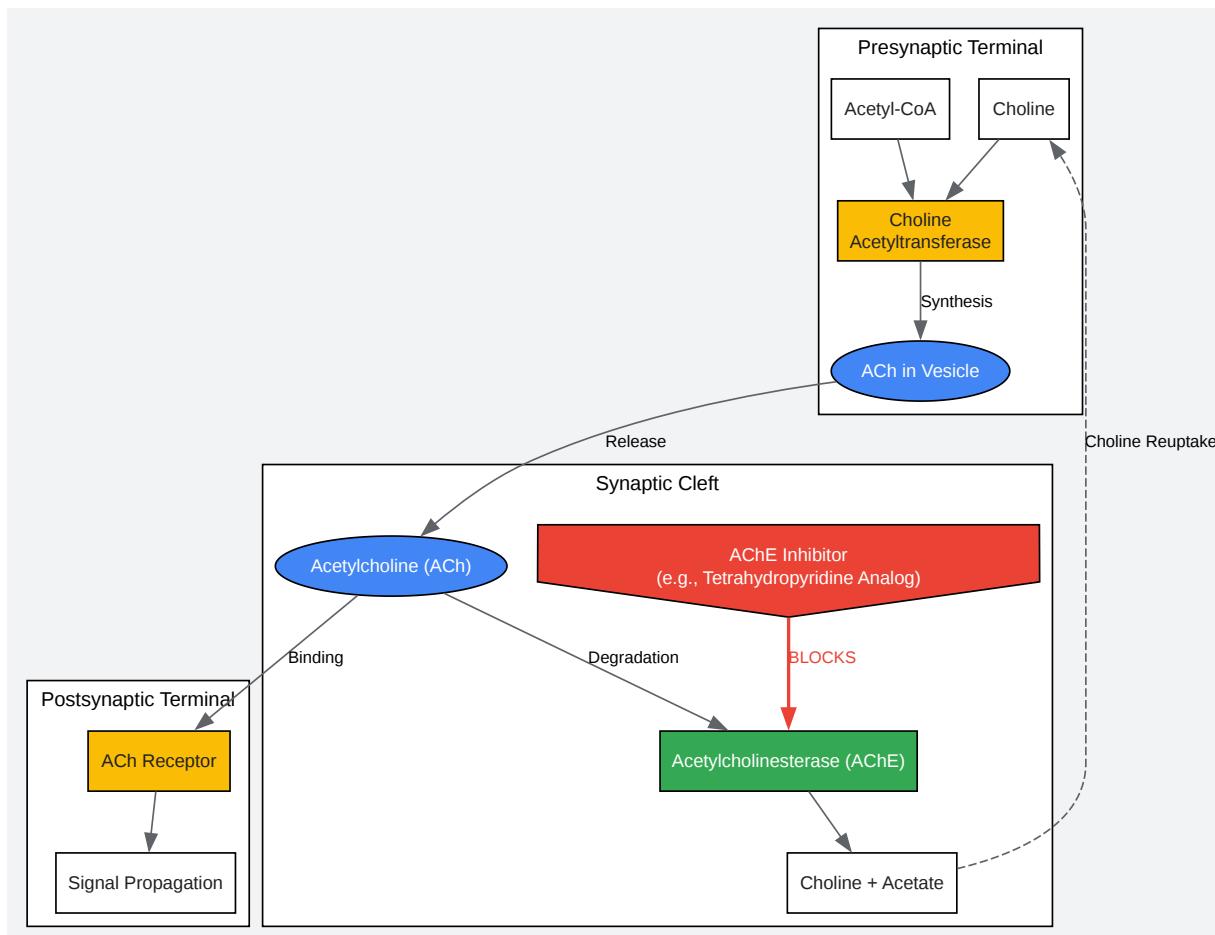
Reactants:

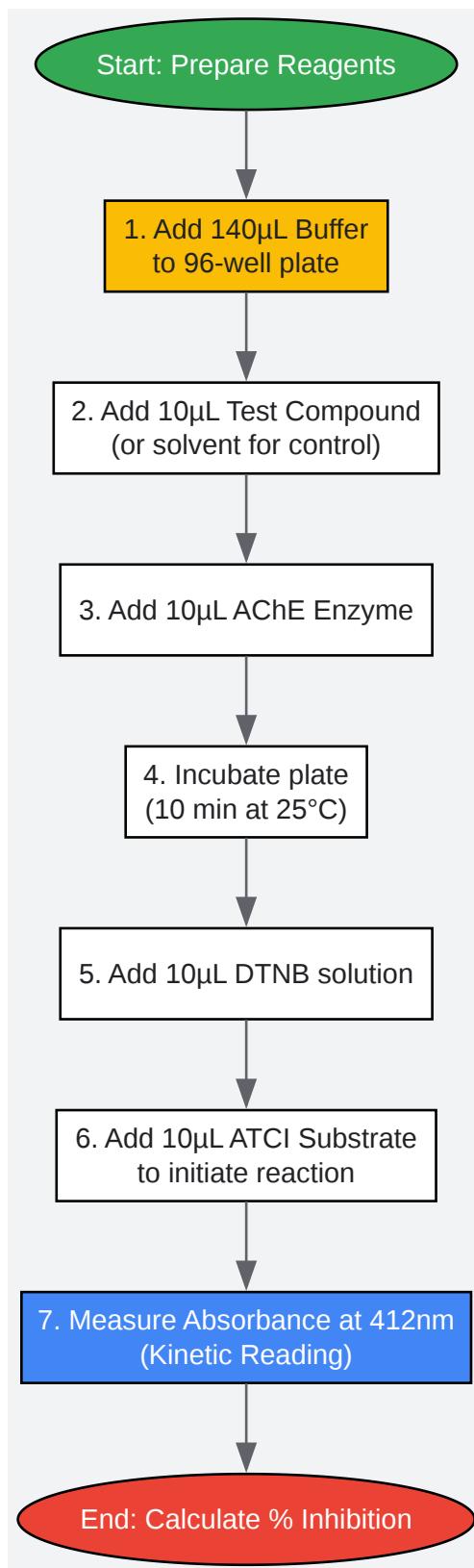
- Malononitrile
- Formaldehyde (or a suitable equivalent like paraformaldehyde)
- Ammonia source (e.g., Ammonium acetate)
- A suitable ketone or enamine precursor to form the tetrahydropyridine backbone.

#### General Procedure:

- Reaction Setup: To a round-bottom flask, add an equimolar mixture of the chosen ketone precursor, malononitrile, and a slight excess of ammonium acetate.
- Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants.
- Catalysis (Optional): A catalyst, such as a Lewis acid or an ionic liquid, may be added to improve reaction efficiency, though many MCRs can proceed without one.
- Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to reflux) for a period of 12 to 24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
- Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure tetrahydropyridine derivative.

[Click to download full resolution via product page](#)


### Workflow for Multicomponent Synthesis


## Biological Activity and Potential Applications

The tetrahydropyridine scaffold is a key component in a wide array of biologically active compounds. Analogs of **4-Amino-3-cyano-1,2,5,6-tetrahydropyridine** have been investigated as potential inhibitors of enzymes such as acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine.<sup>[4]</sup> Inhibition of this enzyme is a key therapeutic strategy for conditions like Alzheimer's disease.

## Signaling Pathway: Cholinergic Synapse and AChE Inhibition

In a cholinergic synapse, the arrival of an action potential triggers the release of acetylcholine (ACh) into the synaptic cleft.<sup>[5]</sup> ACh then binds to postsynaptic receptors to propagate the nerve signal.<sup>[5]</sup> The enzyme acetylcholinesterase (AChE), located in the cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.<sup>[4][6]</sup> An AChE inhibitor blocks this degradation, leading to increased levels and prolonged action of ACh in the synapse.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | 15827-80-2 | Benchchem [benchchem.com]
- 2. aechochemical.com [aechochemical.com]
- 3. CAS#:15827-80-2 | 4-Amino-1,2,5,6-tetrahydro-3-pyridinecarbonitrile | Chemsric [chemsrc.com]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. savemyexams.com [savemyexams.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 4-Amino-1,2,5,6-tetrahydropyridine-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098569#4-amino-3-cyano-1-2-5-6-tetrahydropyridine-iupac-name>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)